1-Benzoyl-2-methylpiperazine
CAS No.: 292063-50-4
Cat. No.: VC8096480
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 292063-50-4 |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (2-methylpiperazin-1-yl)-phenylmethanone |
Standard InChI | InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Standard InChI Key | SXAIXGMQDJUBDK-UHFFFAOYSA-N |
SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-Benzoyl-2-methylpiperazine has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its structure combines a piperazine ring with a benzoyl substituent and a methyl group, as represented by the SMILES notation: CC1N(CCNC1)C(=O)C2=CC=CC=C2 . The compound’s stereochemistry is significant, with the (S)-enantiomer (CAS: 511254-92-5) being explicitly synthesized for targeted pharmacological studies .
Spectral Data
-
IR Spectroscopy: Key peaks include 1704 cm⁻¹ (C=O stretch) and 2875 cm⁻¹ (C-H stretch), consistent with the benzoyl and methyl groups .
-
Mass Spectrometry: The molecular ion peak appears at m/z 204.13 (M+H⁺), with fragmentation patterns confirming the piperazine backbone .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step reaction:
-
Formation of Methylpiperazine: 2-Methylpiperazine (CAS: 109-07-9) is prepared through alkylation or reduction of corresponding precursors .
-
Benzoylation: Methylpiperazine reacts with benzoyl chloride derivatives under alkaline conditions. For example, refluxing methylpiperazine with benzoyl chloride in dimethylformamide (DMF) and potassium carbonate yields 1-benzoyl-2-methylpiperazine with a 65–78% yield .
Reaction Conditions:
Parameter | Details |
---|---|
Solvent | DMF or THF |
Base | K₂CO₃ or Et₃N |
Temperature | 80°C (reflux) |
Reaction Time | 10–12 hours |
Purification | Vacuum distillation or column chromatography |
Stereochemical Control
The (S)-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. For instance, (S)-2-methylpiperazine is treated with tert-butoxycarbonyl (Boc) protecting groups before benzoylation, achieving enantiomeric excess >90% .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in DMF, DMSO, and ethanol (30 mg/mL); poorly soluble in aqueous buffers (0.33 mg/mL in PBS) .
-
Storage: Stable at -20°C for 1 month; hygroscopic in ambient conditions .
Pharmacological Applications
Enzyme Inhibition
1-Benzoyl-2-methylpiperazine derivatives exhibit inhibitory activity against tyrosinase, a key enzyme in melanogenesis. Docking studies reveal that the benzoyl group interacts with Arg268 and His residues in the enzyme’s active site, achieving pIC₅₀ values up to 4.99 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume